N,2-dimethylpyridin-4-amine
Overview
Description
N,2-dimethylpyridin-4-amine (DAMP) is a chemical compound that has been utilized as a catalyst in various chemical reactions. It has been specifically mentioned in the context of facilitating the cyanoethoxycarbonylation of aldehydes under solvent-free conditions, which is an environmentally friendly protocol yielding ethylcyanocarbonates with high efficiency .
Synthesis Analysis
The synthesis of compounds related to N,2-dimethylpyridin-4-amine involves various strategies. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of certain antibiotics, involves an asymmetric Michael addition and a stereoselective alkylation . Another approach for the synthesis of functionalized 1,4-dihydropyridines from N,N-dimethylenaminones and amines has been reported, which features an oxidative condensation promoted by oxone and trifluoroacetic acid . Additionally, the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, which is used for preparing imidazole-amine ligands, involves reductive amination reactions .
Molecular Structure Analysis
The molecular and crystal structure of compounds similar to N,2-dimethylpyridin-4-amine has been determined using X-ray diffraction. For example, the crystal structure of N-amino-3,5-dimethylpyridinium chloride, a related compound, has been characterized as triclinic with specific space group parameters . Another related compound, 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, forms monoclinic crystals with a flattened boat conformation for the triazine ring .
Chemical Reactions Analysis
DAMP has been shown to catalyze the cyanoethoxycarbonylation of aldehydes, which is a reaction that forms ethylcyanocarbonates . Other related compounds have been involved in reactions such as the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide to form N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine . Additionally, the reactivity of N,N-dialkylpyridylcarboxylic amides with lithium amides has been explored for the regioselective synthesis of disubstituted pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,2-dimethylpyridin-4-amine and related compounds are inferred from their reactivity and molecular structures. For instance, the presence of dimethyl groups can influence the reactivity and stability of the compounds, as seen in the case of N-substituted pyrroles, where dimethyl substitution accelerates pyrrole formation and protein crosslinking . The crystal structures of these compounds also suggest that intermolecular interactions, such as hydrogen bonding and π-stacking, play a significant role in their solid-state properties .
Scientific Research Applications
Catalysis in Organic Synthesis N,N-Dimethylpyridin-4-amine (DAMP) is used as a catalyst for the cyanoethoxycarbonylation of aldehydes, facilitating the synthesis of ethylcyanocarbonates under environmentally friendly, solvent-free conditions (Khan et al., 2010).
Polymerization Processes In polymer science, DAMP has applications in the living cationic polymerization of vinyl monomers. It shows unique effectiveness in stabilizing growing carbocations during the polymerization process (Higashimura et al., 1989).
Catalysis in Cycloaddition Reactions DAMP is used in stereoselective cycloaddition reactions, such as the multimolecular cycloaddition of ketenes and carbon disulfide. Its presence aids in controlling the reaction's stereoselectivity and rate (Zhang et al., 2013).
Polymer Synthesis The compound is involved in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), demonstrating high efficiency and fast reaction rates in specific catalyst systems (Kim et al., 2018).
Chemical Synthesis and Modification DAMP plays a role in the microwave-assisted synthesis of 2-(N,N-dimethyl)amine- and 2-aminopyridine derivatives. This process is noteworthy for its simplicity and high yield without the need for metal catalysts (Samadi et al., 2011).
Catalysis in Biomass Conversion In the field of green chemistry, DAMP is noted for its role in the catalytic amination of biomass-based alcohols, contributing to the production of key intermediates in various industries (Pera‐Titus et al., 2014).
Polyurethane Manufacturing In the manufacturing of polyurethane materials, DAMP-based tertiary amine catalysts are crucial. They help meet low-emission requirements and are being studied for their potential to reduce formaldehyde emissions (Muuronen et al., 2019).
Ionic Liquids and Organic Synthesis DAMP-based ionic liquids have been developed as efficient catalysts for the synthesis of indoles and 1H-tetrazoles, showcasing their utility in environmentally friendly synthesis methods (Ghumro et al., 2017).
Safety And Hazards
Future Directions
N,2-dimethylpyridin-4-amine has been used in the synthesis of new ionic liquids (ILs) which have been reported as new and efficient catalysts for the facile synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) . This suggests that N,2-dimethylpyridin-4-amine could have potential applications in the development of new catalysts for organic synthesis.
properties
IUPAC Name |
N,2-dimethylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-5-7(8-2)3-4-9-6/h3-5H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUFKIUYBRJORR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609267 | |
Record name | N,2-Dimethylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethylpyridin-4-amine | |
CAS RN |
61542-05-0 | |
Record name | N,2-Dimethylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,2-dimethylpyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.